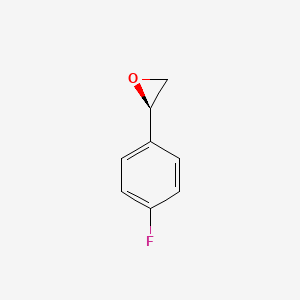

(S)-(4-Fluorophenyl)oxirane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459340 | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134356-74-4, 134356-73-3 | |

| Record name | (2S)-2-(4-Fluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134356-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(4-Fluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(4-Fluorophenyl)oxirane, a valuable chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its application in the synthesis of antifungal agents.

Core Properties of this compound

This compound, also known as (S)-4-fluorostyrene oxide, is a chiral epoxide with the CAS number 134356-74-4 [1][2][3]. Its key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 134356-74-4 | [1][2][3] |

| Molecular Formula | C₈H₇FO | [1][2][4] |

| Molecular Weight | 138.14 g/mol | [1][2][4][5] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 191.7 ± 28.0 °C (Predicted)[2][6], 92 °C / 14 mmHg (lit.)[7][8] | |

| Density | 1.225 ± 0.06 g/cm³ (Predicted)[6], 1.167 g/mL at 25 °C (lit.)[7][8] | |

| Refractive Index (n20/D) | 1.538 (Predicted)[6], 1.508 (lit.)[7][8] | |

| Flash Point | 22.2 °C (72.0 °F) - closed cup | [6] |

| Solubility | Difficult to mix with water. | [8] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Source(s) |

| InChI | 1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| InChIKey | ICVNPQMUUHPPOK-MRVPVSSYSA-N | |

| SMILES | O1C--INVALID-LINK--O1 | |

| MDL Number | MFCD08448243 | [4] |

Synthesis, Purification, and Analysis

The enantiomerically pure this compound is most commonly prepared by the hydrolytic kinetic resolution (HKR) of racemic 4-fluorostyrene oxide using Jacobsen's catalyst.

The overall process for obtaining enantiomerically pure this compound involves three key stages: synthesis of the racemic epoxide, enantioselective resolution, and purification, followed by analytical verification of enantiomeric purity.

Caption: General experimental workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis of Racemic (4-Fluorophenyl)oxirane via Corey-Chaykovsky Reaction

This protocol describes a general method for the epoxidation of an aldehyde.

-

Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq.) in dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.1 eq.) portion-wise at room temperature.

-

Ylide Formation: Stir the resulting mixture for 1-2 hours at room temperature until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.

-

Epoxidation: Cool the reaction mixture to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 eq.) in dry DMSO dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic (4-Fluorophenyl)oxirane. This crude product can be used directly in the next step or purified by flash column chromatography.

Protocol 2: Jacobsen Hydrolytic Kinetic Resolution (HKR)

This protocol is a general procedure for the kinetic resolution of terminal epoxides.

-

Catalyst Preparation: In a flask, dissolve (R,R)-Jacobsen's catalyst (0.005-0.02 eq.) in a suitable solvent such as dichloromethane or toluene.

-

Reaction Setup: To the catalyst solution, add the racemic (4-Fluorophenyl)oxirane (1.0 eq.).

-

Resolution: Cool the mixture to 0 °C and add water (0.5-0.6 eq.) dropwise. Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.

-

Work-up: Once the desired ee is reached (typically >99% for the unreacted epoxide), quench the reaction by filtering through a short plug of silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the desired this compound and the corresponding (R)-1-(4-fluorophenyl)ethane-1,2-diol. The (S)-epoxide can be separated from the diol by flash column chromatography.

Protocol 3: Purification by Flash Column Chromatography

This is a general guide for the purification of the title compound.

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting point for epoxides is a 95:5 to 90:10 mixture of hexanes:ethyl acetate.

-

Sample Loading: Dissolve the crude product from the HKR work-up in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar epoxide will elute before the more polar diol.

-

Fraction Analysis: Monitor the fractions by TLC.

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 4: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method.

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralcel OD-H or Chiralpak AD-H column is often effective for separating enantiomers of styrene oxide derivatives.

-

Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. The enantiomeric excess can be calculated from the peak areas.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably the broad-spectrum antifungal agent, Posaconazole .

Posaconazole is a complex molecule, and its synthesis involves multiple stereoselective steps. This compound provides a crucial chiral building block that is incorporated into the final structure of the drug. The synthesis of Posaconazole is a multi-step process where the epoxide is opened by a nucleophile, setting one of the key stereocenters in the molecule.

Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for fungal cell integrity. Specifically, it inhibits the enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene. This enzyme is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol.[9][10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and leading to fungal cell death.[9][12]

Caption: Signaling pathway illustrating the inhibition of ergosterol biosynthesis by Posaconazole.

Safety and Handling

This compound is classified as a dangerous good for transport and requires careful handling.[1] It is a flammable liquid and vapor and is harmful if swallowed or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[5]

Table 3: Safety Information

| Hazard Statement | GHS Classification | Precautionary Codes |

| Highly flammable liquid and vapor | Flammable Liquid 2 | P210, P233, P240, P241, P242, P243 |

| Toxic if swallowed | Acute Toxicity 3 (Oral) | P301 + P310 |

| Harmful in contact with skin | Acute Toxicity 4 (Dermal) | P280 |

| Causes skin irritation | Skin Irritation 2 | P264, P302 + P352 |

| Causes serious eye irritation | Eye Irritation 2A | P264, P305 + P351 + P338 |

| May cause respiratory irritation | STOT SE 3 | P261, P271, P304 + P340 |

| Suspected of causing cancer | Carcinogenicity 2 | P201, P202, P280, P308 + P313 |

Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals in research and development. The experimental protocols provided are general guidelines and may require optimization. All chemical handling should be performed in accordance with established laboratory safety procedures.

References

- 1. scbt.com [scbt.com]

- 2. 134356-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 134356-74-4 | (S)-2-(4-Fluorophenyl)oxirane - AiFChem [aifchem.com]

- 4. This compound | 134356-74-4 [chemicalbook.com]

- 5. (R)-(4-Fluorophenyl)oxirane | C8H7FO | CID 7023123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-(4-Fluorophenyl)oxirane 95 18511-62-1 [sigmaaldrich.com]

- 8. 2-(4-FLUOROPHENYL)OXIRANE | 18511-62-1 [chemicalbook.com]

- 9. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 10. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-(4-Fluorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-(4-Fluorophenyl)oxirane, a chiral epoxide of significant interest in pharmaceutical and chemical synthesis. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule, supported by detailed experimental protocols for data acquisition.

Introduction

This compound, also known as (S)-4-fluorostyrene oxide, is a chiral building block featuring a reactive oxirane ring and a fluorinated phenyl group. The presence of the fluorine atom can significantly influence the molecule's chemical reactivity and biological activity, making a thorough spectroscopic characterization essential for its application in drug development and stereoselective synthesis. This guide serves as a comprehensive resource for the interpretation of its spectral data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the known spectroscopic properties of similar epoxides and fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | m | 2H | Ar-H (ortho to F) |

| ~ 7.10 - 6.90 | m | 2H | Ar-H (meta to F) |

| ~ 3.80 | dd | 1H | Oxirane-CH |

| ~ 3.10 | dd | 1H | Oxirane-CH ₂ (diastereotopic) |

| ~ 2.70 | dd | 1H | Oxirane-CH ₂ (diastereotopic) |

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃. The protons on the oxirane ring are diastereotopic and will exhibit complex splitting patterns (doublet of doublets, dd).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~ 135 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to oxirane) |

| ~ 127 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) |

| ~ 52 | Oxirane-C H |

| ~ 51 | Oxirane-C H₂ |

Note: The carbon of the fluorophenyl group will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1600, 1510, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1230 | Strong | C-F stretch |

| ~ 1250, 950-815 | Strong | Asymmetric and symmetric C-O-C stretch (oxirane ring) |

| ~ 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 109 | High | [M - CHO]⁺ |

| 96 | Moderate | [C₆H₄F]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm. A sufficient number of scans (typically 1024 or more) will be required to achieve an adequate signal-to-noise ratio, with a relaxation delay of 5-10 seconds to ensure proper quantification of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

IR spectra should be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra should be acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.

-

Sample Introduction (GC-MS): Inject a dilute solution of this compound (e.g., 1 µL of a 100 ppm solution in dichloromethane) into the GC. Use a suitable capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane). The oven temperature program should be optimized to ensure good separation, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

Ionization and Analysis: The electron energy for EI should be set to a standard 70 eV. The mass analyzer (e.g., a quadrupole) should be scanned over a mass range of m/z 40-300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

(S)-(4-Fluorophenyl)oxirane: A Chiral Building Block in Modern Organic Synthesis

(S)-(4-Fluorophenyl)oxirane , also known as (S)-4-fluorostyrene oxide, is a versatile chiral electrophile extensively utilized in the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a variety of functional groups. This technical guide explores the core mechanisms of action of this compound in key organic reactions, providing insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary route to enantiomerically pure this compound is through the asymmetric epoxidation of 4-fluorostyrene. This transformation is often accomplished using chiral catalysts, with Jacobsen's and Shi's catalysts being prominent examples.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, typically sodium hypochlorite (NaOCl). The reaction proceeds with high enantioselectivity, favoring the formation of one enantiomer of the epoxide.

Experimental Protocol: Asymmetric Epoxidation of 4-Fluorostyrene using Jacobsen's Catalyst

A solution of 4-fluorostyrene (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) is treated with a catalytic amount of the (R,R)-Jacobsen's catalyst (e.g., 0.02 equiv). An aqueous solution of sodium hypochlorite (1.5 equiv) buffered to a specific pH is then added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete. The enantiomeric excess (ee) of the resulting this compound can be determined by chiral HPLC analysis.

Shi Asymmetric Epoxidation

The Shi epoxidation employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the oxidant. This method is known for its operational simplicity and the use of a metal-free catalyst.

Experimental Protocol: Shi Asymmetric Epoxidation of 4-Fluorostyrene

To a mixture of 4-fluorostyrene (1.0 equiv), the Shi catalyst (0.1-0.3 equiv), and a suitable buffer in a solvent system like acetonitrile/water, a solution of Oxone® (1.5-2.0 equiv) is added portion-wise at a low temperature (e.g., 0 °C). The reaction is monitored by TLC or GC. Upon completion, the product is extracted and purified, and the enantiomeric excess is determined by chiral HPLC.

Nucleophilic Ring-Opening Reactions

The high ring strain of the epoxide makes it an excellent electrophile for a wide range of nucleophiles. The ring-opening can proceed via two main mechanisms, SN1 and SN2, depending on the reaction conditions.

SN2 Mechanism: Regioselectivity and Stereochemistry

Under neutral or basic conditions, the ring-opening of this compound typically follows an SN2 mechanism. Strong nucleophiles will attack the less sterically hindered carbon atom (the terminal carbon), leading to the formation of a single regioisomer. The reaction proceeds with inversion of stereochemistry at the attacked carbon.

General Experimental Protocol for Nucleophilic Ring-Opening (SN2)

This compound (1.0 equiv) is dissolved in a suitable solvent (e.g., THF, DMF, or an alcohol). The nucleophile (1.0-1.5 equiv) is added, and the reaction is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophile's reactivity. For less reactive nucleophiles, a base (e.g., NaH, K₂CO₃) may be added to generate the nucleophile in situ.

Table 1: Regioselective Ring-Opening of this compound with Various Nucleophiles

| Nucleophile | Reagent | Catalyst/Conditions | Major Product Regioisomer | Yield (%) | ee (%) | Reference |

| Azide | NaN₃ | Oxone®, aq. MeCN, rt | Attack at terminal carbon | Excellent | >98 | [1] |

| Amine | R-NH₂ | Neat or in solvent, rt to heat | Attack at terminal carbon | Good to Excellent | >98 | [2] |

| Thiol | R-SH | Base (e.g., NaH), THF, rt | Attack at terminal carbon | High | >98 | General Knowledge |

| Alkoxide | R-ONa | R-OH, rt | Attack at terminal carbon | High | >98 | General Knowledge |

SN1-like Mechanism under Acidic Conditions

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon (the benzylic position) due to the stabilization of the partial positive charge by the phenyl ring. This reaction often proceeds with a high degree of SN1 character, although a pure carbocation intermediate is not always formed. The stereochemical outcome is typically anti-addition.

General Experimental Protocol for Acid-Catalyzed Ring-Opening

To a solution of this compound (1.0 equiv) in an appropriate solvent, a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, InBr₃) or a Brønsted acid is added at a controlled temperature. The nucleophile is then introduced, and the reaction is monitored until completion.

Friedel-Crafts Alkylation of Arenes

This compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic and heteroaromatic compounds, such as indoles and anisole. These reactions are typically catalyzed by Lewis acids, which activate the epoxide towards nucleophilic attack by the arene. The reaction generally occurs at the benzylic position of the epoxide.

Experimental Protocol: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Indole

To a solution of indole (1.0 equiv) and this compound (1.2 equiv) in a dry, inert solvent like dichloromethane at a low temperature (e.g., 0 °C), a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv) is added. The reaction mixture is stirred until the starting materials are consumed. The product, a chiral 3-substituted indole, is then isolated and purified.

Table 2: Friedel-Crafts Alkylation of Arenes with Styrene Oxide Derivatives

| Arene | Epoxide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Methylindole | Styrene Oxide | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 92 | General Literature |

| Indole | Styrene Oxide | InBr₃ (20 mol%) | CH₂Cl₂ | rt | 85 | General Literature |

| Anisole | Styrene Oxide | AlCl₃ (1.1 equiv) | Anisole | 0 - 5 | 70 | General Literature |

Cycloaddition Reactions

While less common than ring-opening reactions, epoxides can participate in cycloaddition reactions. For instance, a formal [3+2] cycloaddition between an epoxide and an alkene can be achieved under Lewis acid catalysis to form tetrahydrofuran derivatives[3][4][5][6]. In this context, the epoxide can be considered a three-atom component.

Plausible Mechanism for [3+2] Cycloaddition

The Lewis acid activates the epoxide, leading to the formation of a zwitterionic intermediate. The alkene then attacks this intermediate in a stepwise manner, followed by ring closure to form the five-membered tetrahydrofuran ring.

Signaling Pathways and Experimental Workflows

To visualize the reaction mechanisms and experimental processes, Graphviz diagrams are provided below.

References

- 1. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Alkylation of Arenes Catalyzed by Ion-Exchange Resin Nanoparticles: An Expedient Synthesis of Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(4-Fluorophenyl)oxirane: A Comprehensive Technical Guide to its Chemical Synthesis and Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-Fluorophenyl)oxirane, also known as (S)-4-fluorostyrene oxide, is a chiral epoxide of significant interest in the pharmaceutical and agrochemical industries. Its rigid three-membered ring and the presence of a fluorine atom make it a valuable chiral building block for the synthesis of complex molecular architectures with specific stereochemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API), making this oxirane a sought-after intermediate in drug discovery and development. This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols and quantitative data, alongside a look into its discovery and applications.

Discovery and Significance

The importance of enantiomerically pure epoxides as synthetic intermediates has been recognized for decades. The development of asymmetric epoxidation methods in the late 20th century paved the way for the efficient synthesis of chiral epoxides like this compound. While a singular "discovery" paper for this specific molecule is not readily identifiable, its emergence is intrinsically linked to the broader development of asymmetric synthesis and the increasing use of fluorinated building blocks in medicinal chemistry. Its significance was solidified through its application as a key intermediate in the synthesis of important therapeutic agents, most notably the anti-HIV drug Efavirenz. The ability to introduce a specific stereocenter and a fluorinated phenyl group simultaneously makes this compound a powerful tool for medicinal chemists.

Chemical Synthesis

The enantioselective synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the asymmetric epoxidation of 4-fluorostyrene and the kinetic resolution of the racemic epoxide.

Asymmetric Epoxidation of 4-Fluorostyrene

The direct asymmetric epoxidation of the prochiral alkene, 4-fluorostyrene, is a highly atom-economical approach to furnishing the desired (S)-epoxide. The Jacobsen-Katsuki epoxidation is a cornerstone of this strategy.

Methodology: Jacobsen-Katsuki Epoxidation

This method employs a chiral manganese(III)-salen complex as a catalyst to facilitate the enantioselective transfer of an oxygen atom from a terminal oxidant to the alkene.[1][2][3][4] The use of the (S,S)-enantiomer of the Jacobsen catalyst typically yields the (S)-epoxide.

Experimental Protocol:

A solution of 4-fluorostyrene (1.0 mmol) in dichloromethane (5 mL) is cooled to 0 °C. To this solution, (S,S)-Jacobsen's catalyst (0.02-0.05 mmol) is added. A buffered solution of sodium hypochlorite (NaOCl, 1.5 mmol) is then added dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is stirred vigorously for an additional 4-6 hours at the same temperature. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Asymmetric Epoxidation Methods

| Method | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee%) |

| Jacobsen-Katsuki | (S,S)-Mn(III)-salen | NaOCl | 75-85 | 90-97 |

| Shi Epoxidation | Chiral Ketone | Oxone | 80-90 | 89-93[5] |

Logical Relationship: Jacobsen-Katsuki Epoxidation Pathway

Caption: Jacobsen-Katsuki epoxidation of 4-fluorostyrene.

Hydrolytic Kinetic Resolution (HKR) of Racemic (4-Fluorophenyl)oxirane

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen, utilizing a chiral cobalt(III)-salen catalyst, is a highly efficient method for resolving terminal epoxides.[6][7]

Methodology: Hydrolytic Kinetic Resolution

In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol by the chiral catalyst, leaving the unreacted epoxide in high enantiomeric excess. For the synthesis of this compound, the (R,R)-enantiomer of the Jacobsen cobalt-salen catalyst is typically used to selectively hydrolyze the (R)-epoxide.

Experimental Protocol:

Racemic (4-fluorophenyl)oxirane (1.0 mmol) is dissolved in a suitable solvent such as tert-butyl methyl ether (TBME). The (R,R)-Jacobsen's Co(II)-salen catalyst (0.005-0.02 mmol) is added, followed by the addition of water (0.5-0.6 mmol). The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by chiral GC or HPLC. Once the desired conversion (typically around 50%) is reached, the reaction is quenched, and the catalyst is removed by filtration. The filtrate is then subjected to separation, usually by column chromatography, to isolate the unreacted this compound from the diol byproduct.

Quantitative Data for Hydrolytic Kinetic Resolution

| Catalyst | Catalyst Loading (mol%) | Conversion (%) | Yield of (S)-epoxide (%) | Enantiomeric Excess (ee%) |

| (R,R)-Co(II)-salen | 0.5 - 2.0 | ~50 | 40-48 | >98 |

Experimental Workflow: Hydrolytic Kinetic Resolution

Caption: Workflow for Hydrolytic Kinetic Resolution.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly employed for the kinetic resolution of racemic epoxides or their precursors through enantioselective acylation or hydrolysis.[8][9][10][11]

Methodology: Lipase-Catalyzed Kinetic Resolution

A racemic mixture of a precursor, such as 2-chloro-1-(4-fluorophenyl)ethanol, can be resolved using a lipase and an acyl donor. One enantiomer is selectively acylated, allowing for the separation of the acylated and unacylated enantiomers. The unacylated enantiomer can then be cyclized to form the desired (S)-epoxide.

Experimental Protocol:

Racemic 2-chloro-1-(4-fluorophenyl)ethanol (1.0 mmol) is dissolved in an organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, such as vinyl acetate (2.0 mmol), are added. The mixture is incubated at a controlled temperature (e.g., 40 °C) with shaking. The reaction is monitored until approximately 50% conversion is achieved. The enzyme is then filtered off, and the acylated and unacylated alcohols are separated by column chromatography. The enantiomerically enriched (S)-2-chloro-1-(4-fluorophenyl)ethanol is then treated with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to yield this compound.

Quantitative Data for Enzymatic Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Yield of (S)-precursor (%) | Enantiomeric Excess (ee%) |

| Candida antarctica Lipase B | Vinyl Acetate | Diisopropyl Ether | 40-45 | >99 |

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of several high-value molecules.

-

Efavirenz: This epoxide is a key building block in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS.[4][12][13][14] The stereochemistry of the epoxide is critical for the biological activity of the final drug molecule.

-

Agrochemicals: Fluorinated compounds are increasingly prevalent in the agrochemical industry.[15][16][17][18][19] While specific examples directly citing this compound are less common in publicly available literature, its structural motifs are relevant to the synthesis of novel fungicides and insecticides where chirality and fluorine substitution can enhance efficacy and selectivity.

Conclusion

This compound stands out as a valuable and versatile chiral building block in modern organic synthesis. The development of robust and highly enantioselective synthetic methods, such as the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution, has made this compound readily accessible for research and industrial applications. Its role as a key intermediate in the synthesis of life-saving drugs like Efavirenz underscores the importance of efficient and scalable routes to enantiomerically pure molecules. As the demand for complex, chiral, and fluorinated compounds continues to grow in the pharmaceutical and agrochemical sectors, the significance of this compound is poised to increase further. Future research will likely focus on developing even more sustainable and cost-effective synthetic methodologies, including advanced biocatalytic and continuous flow processes.

References

- 1. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]

- 2. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. firescholars.seu.edu [firescholars.seu.edu]

- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 16. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (S)-(4-Fluorophenyl)oxirane: Structural Analogs and Derivatives

Executive Summary

This compound, also known as (S)-4-Fluorostyrene oxide, is a pivotal chiral building block in medicinal chemistry and drug development. Its strained three-membered ring and the stereogenic center make it an ideal starting point for asymmetric synthesis, enabling the introduction of specific stereochemistry crucial for pharmacological activity. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds. This document provides a comprehensive overview of the synthesis of this compound, its structural analogs, and derivatives. It includes detailed experimental protocols, quantitative data on physicochemical properties and biological activities, and diagrams illustrating synthetic workflows and structure-activity relationships (SAR).

Core Compound: Physicochemical Properties

This compound is a fluorinated heterocyclic compound utilized as an intermediate in the synthesis of more complex chiral molecules.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO | [3][4] |

| Molecular Weight | 138.14 g/mol | [3][4] |

| Appearance | Light yellow to yellow liquid | [1][2] |

| Boiling Point | 191.7±28.0 °C (Predicted) | [3] |

| 92 °C at 14 mmHg (lit.) | [4] | |

| Density | 1.167 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.508 (lit.) | [4] |

| Flash Point | 22.2 °C (closed cup) | [3][4] |

| Purity (HPLC) | ≥98.0% | [1][2] |

| Chiral Purity (HPLC) | ≥98.0% | [1][2] |

Synthesis and Experimental Protocols

The primary synthetic routes to fluorophenyl oxiranes involve the epoxidation of the corresponding styrene precursor or the reaction of a carbonyl compound with a sulfonium salt.

General Synthetic Workflow: Epoxidation from Carbonyl Compound

A common industrial method involves the epoxidation of a carbonyl compound, such as 4-fluorobenzaldehyde or a related ketone, using a sulfonium salt generated in situ. This process is efficient and applicable to large-scale production.[5]

Caption: General workflow for oxirane synthesis via sulfonium salt.

Example Experimental Protocol: Synthesis of a 2,2-di(fluorophenyl) Oxirane Derivative

This protocol is adapted from a patented method for preparing oxirane derivatives.[5]

Objective: To synthesize 2-(2-fluorophenyl)-2-(4-fluorophenyl) oxirane.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Dimethyl sulfate

-

2,4'-difluorobenzophenone (carbonyl precursor)

-

Solid potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB, catalyst)

-

Water bath for cooling

-

Reaction flask with stirring apparatus

Procedure:

-

A mixture of 23.4g (0.30 mol) of dimethyl sulfoxide and 37.8g (0.30 mol) of dimethyl sulfate is heated to 70-80°C and held for 2-4 hours to form the DMSO-Me₂SO₄ sulfonium salt.[5]

-

After cooling to room temperature, 80 mL of additional DMSO is added.[5]

-

Under water-bath cooling at approximately 20°C, 44.5g (0.2 mol) of 2,4'-difluorobenzophenone, 1.0g of TBAB catalyst, and 37.3g (0.6 mol) of solid potassium hydroxide are added sequentially to the mixture.[5]

-

The resulting mixture is stirred at room temperature. The reaction progress is monitored by sampling at intervals (e.g., 3 and 5 hours) and analyzing via gas chromatography.[5]

-

Upon completion, the reaction is quenched and the product is extracted using an appropriate organic solvent.

-

The crude product is purified, for example by distillation or chromatography, to yield the final oxirane derivative. One reported synthesis following a similar procedure yielded a yellow oily liquid with a product content of 69.1% and an overall yield of 65.1%.[5]

Structural Analogs, Derivatives, and Applications in Drug Development

The this compound scaffold is a precursor to a wide range of derivatives with significant therapeutic potential. The oxirane ring is readily opened by various nucleophiles, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

Atypical Dopamine Transporter (DAT) Inhibitors

A series of alicyclic amine derivatives synthesized from fluorophenyl precursors have shown promise as atypical dopamine transporter (DAT) inhibitors for treating psychostimulant use disorders.[6] Unlike typical DAT inhibitors like cocaine, these atypical inhibitors show reduced abuse potential.[6] The synthesis involves the ring-opening of an appropriate oxirane.[6]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have produced analogs with high affinity for DAT (Kᵢ < 250 nM) and high selectivity over the serotonin transporter (SERT).[6] Modifications to the alicyclic amine ring system (e.g., piperazine vs. piperidine) significantly impact both binding affinity and metabolic stability.[6] Piperidine analogues, in particular, demonstrated improved metabolic stability in rat liver microsomes compared to earlier versions.[6]

Caption: SAR of DAT inhibitors based on the fluorophenyl scaffold.

Table: Biological Activity of DAT Inhibitor Analogs [6]

| Compound | Alicyclic Ring | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |

| 3b (JJC8-091) | Piperazine | 230 | >10,000 | >43 |

| 4b | Piperazine | 2.60 | 4130 | 1588 |

| 11b | Homopiperazine | 7.23 | 24,000 | 3320 |

| 12b | Homopiperazine | 8.37 | 3520 | 421 |

| 19d | Piperidine | 5.83 | 11,500 | 1973 |

| 20d | Piperidine | 2.64 | 12,000 | 4545 |

Intermediates for Approved Drugs

The (4-fluorophenyl) moiety is a key structural feature in several approved pharmaceuticals. Chiral intermediates derived from this compound are critical for their synthesis. A prominent example is the antidepressant Paroxetine . The synthesis of the key intermediate, (3S,4R)-(-)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, relies on stereoselective methods that can be initiated from chiral precursors like fluorophenyl oxiranes.[7]

Anticancer Agents

Fluorophenyl groups are frequently incorporated into novel anticancer agents to enhance efficacy.

-

HDAC Inhibitors: A series of benzamide derivatives incorporating a fluorophenyl group were designed as potent and selective class I histone deacetylase (HDAC) inhibitors for treating cancers like myelodysplastic syndrome.[8]

-

FL118 Derivatives: Fluoroaryl-substituted derivatives of FL118 (a camptothecin analogue) have been synthesized, showing potent anti-colorectal cancer efficacy.[9] The inclusion of a 4-fluorophenyl group at position 7 of the FL118 core was part of a strategy to improve the drug's properties.[9] The synthesis of one such derivative was reported with a yield of 31%.[9]

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. The combination of stereochemical control, the unique reactivity of the oxirane ring, and the favorable pharmacological properties imparted by the fluorine atom makes this scaffold a cornerstone for the synthesis of advanced therapeutic agents. From atypical DAT inhibitors for addiction therapy to potent anticancer agents and key intermediates for established drugs, the applications are extensive and continue to expand. The synthetic methodologies outlined provide robust pathways for accessing these molecules, enabling further exploration of their therapeutic potential by researchers and drug development professionals.

References

- 1. (R)-(4-Fluorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 2. (R)-(4-Fluorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. 134356-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(4-Fluorophenyl)oxirane 95 18511-62-1 [sigmaaldrich.com]

- 5. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]

- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Oxirane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiranes, commonly known as epoxides, are a vital class of heterocyclic compounds characterized by a three-membered ring containing two carbon atoms and one oxygen atom.[1][2] This strained ring structure is the defining feature of oxiranes, imparting them with high reactivity that makes them valuable intermediates in organic synthesis and crucial motifs in various biologically active molecules.[3][4] Their significance is particularly pronounced in the field of drug development, where the oxirane ring can serve as a key pharmacophore or as a reactive handle for the synthesis of complex pharmaceutical agents.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of oxiranes, details key experimental protocols, and explores their relevance in biological systems.

Physical Properties of Oxirane Compounds

The physical properties of oxiranes are influenced by their low molecular weight, cyclic ether structure, and the inherent polarity arising from the electronegative oxygen atom. Generally, simple oxiranes are colorless, volatile liquids at room temperature.[6] The presence of the polar C-O bonds results in moderate solubility in polar solvents.[7]

Summary of Physical Data

For comparative analysis, the physical properties of several common oxirane compounds are summarized in the table below. This data is essential for predicting behavior in reaction media, purification processes, and formulation studies.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Ethylene Oxide | C₂H₄O | 44.05 | 10.7 | -111.3 | 0.882 |

| Propylene Oxide | C₃H₆O | 58.08 | 34.2 | -112 | 0.830 |

| 1,2-Epoxybutane | C₄H₈O | 72.11 | 63 | -150 | 0.826 |

| Styrene Oxide | C₈H₈O | 120.15 | 194.1 | -36.7 | 1.054 |

| 2-(propoxymethyl)oxirane | C₆H₁₂O₂ | 116.16 | 158 | -63 | 0.898[7] |

Chemical Properties and Reactivity

The chemical behavior of oxiranes is dominated by the high degree of ring strain within the three-membered ring.[3] This strain, a combination of angle and torsional strain, makes the C-O bonds weaker and the carbon atoms highly susceptible to nucleophilic attack, even with poor leaving groups like an alkoxide.[3][8] Consequently, the hallmark reaction of oxiranes is nucleophilic ring-opening.[9]

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.

-

Basic or Neutral Conditions (SN2 Mechanism): Under basic or neutral conditions, a strong nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring.[10] This reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[10][11] This results in a predictable and regioselective synthesis of substituted alcohols. The reaction leads to an inversion of stereochemistry at the site of attack.[10]

-

Acidic Conditions (SN1/SN2 Hybrid Mechanism): In the presence of an acid, the oxygen atom of the oxirane is first protonated, creating a much better leaving group.[3][12] The mechanism for the subsequent nucleophilic attack is best described as a hybrid between SN1 and SN2.[8][13] The C-O bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom, which is better able to stabilize it.[8][11] The nucleophile then attacks this more substituted carbon.[11] While the reaction has significant SN1 character, the attack still occurs from the backside, leading to an anti-diol product.[8]

The diagram below illustrates the differing regioselectivity of nucleophilic attack on an unsymmetrical oxirane under acidic and basic conditions.

Regioselectivity of Oxirane Ring-Opening

Role in Biological Systems and Drug Development

Oxiranes are not only synthetic intermediates but also play a significant role in biological systems. They can be formed metabolically from endogenous or exogenous compounds, such as aromatic hydrocarbons, through the action of cytochrome P450 enzymes.[14][15] These metabolically generated epoxides, known as arene oxides, can be highly reactive and potentially toxic, capable of alkylating macromolecules like DNA and proteins, which can lead to carcinogenicity.[16][17]

Detoxification Pathways

To mitigate the potential toxicity of epoxides, organisms have evolved detoxification pathways. A primary mechanism is the enzymatic conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[18][19][20] This reaction opens the epoxide ring and attaches the polar glutathione molecule, rendering the compound more water-soluble and facilitating its excretion.[21] Another key detoxification route is hydrolysis catalyzed by epoxide hydrolases, which convert the epoxide to a less reactive trans-dihydrodiol.[20]

The diagram below outlines the metabolic activation of an aromatic compound to an arene oxide and its subsequent detoxification by glutathione S-transferase.

Metabolism and Detoxification of Arene Oxides

The inherent reactivity of the oxirane ring has been harnessed in drug design. Several approved drugs contain an oxirane moiety, which can act as an irreversible inhibitor by alkylating a target enzyme.[22] However, this reactivity must be carefully balanced to avoid off-target effects and toxicity.

Experimental Protocols

Accurate characterization and controlled reaction of oxiranes are paramount in research and development. The following sections provide detailed methodologies for key experiments.

Protocol 1: Synthesis of an Oxirane via Epoxidation of an Alkene

A common and reliable method for synthesizing oxiranes is the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[23][24] This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[23]

Materials:

-

Alkene (e.g., cyclohexene)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the alkene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide.

-

Purify the crude product by flash column chromatography if necessary.

The following diagram illustrates the general workflow for the synthesis and purification of an epoxide.

Epoxidation Experimental Workflow

Protocol 2: Spectroscopic Characterization of Oxiranes

The structure and purity of synthesized oxiranes are typically confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy:

-

Oxiranes do not have a highly characteristic IR absorption band, which can make them difficult to identify solely by this method.[25][26]

-

The presence of a C-O stretching band in the 1250-1300 cm⁻¹ region and the absence of a strong O-H band (around 3200-3600 cm⁻¹) or C=O band (around 1650-1800 cm⁻¹) can be indicative of an epoxide.[25][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the oxirane ring typically resonate in the upfield region of 2.5-3.5 ppm.[27][28] This is slightly upfield compared to protons on carbons adjacent to a typical ether oxygen, a shift attributed to the ring strain.[25]

-

¹³C NMR: The carbon atoms of the oxirane ring generally appear in the 40-60 ppm range in the ¹³C NMR spectrum.[27] Similar to the proton signals, these are shifted upfield relative to typical ether carbons.[26]

Conclusion

Oxirane compounds are a fascinating and highly useful class of molecules for researchers in chemistry and drug development. Their unique combination of a strained three-membered ring and an ether linkage results in a predictable yet versatile reactivity profile, dominated by nucleophilic ring-opening reactions. A thorough understanding of their physical properties, the regiochemical outcomes of their reactions under different conditions, and their metabolic pathways is critical for their effective application in the synthesis of complex molecules and the design of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of these important chemical entities.

References

- 1. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. mdpi.com [mdpi.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epoxide - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. byjus.com [byjus.com]

- 14. Arene oxides as intermediates in the metabolism of aromatic substrates: alkyl and oxygen migrations during isomerization of alkylated arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Arene oxides: a new aspect of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medcraveonline.com [medcraveonline.com]

- 19. researchgate.net [researchgate.net]

- 20. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. courses.washington.edu [courses.washington.edu]

- 22. researchgate.net [researchgate.net]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 26. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

Safety and Handling of (S)-(4-Fluorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(4-Fluorophenyl)oxirane is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive nature as an epoxide and its potential physiological effects, a thorough understanding of its safety and handling precautions is paramount for all laboratory personnel. This guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency protocols associated with this compound, compiled from publicly available safety data sheets and chemical safety literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity, Dermal | Not Classified | While some sources for related compounds suggest toxicity upon skin contact, a definitive classification for this specific enantiomer is not consistently available.[2] |

| Carcinogenicity | Not Classified | Some sources for related fluorinated oxiranes suggest a potential cancer hazard, but this has not been established for this compound.[2] |

Physical and Chemical Properties

While detailed experimental data for the pure (S)-enantiomer is scarce, the physical properties of the racemic mixture, 2-(4-Fluorophenyl)oxirane, provide a reliable reference.

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Boiling Point | 191.7 ± 28.0 °C (Predicted) |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 22.2 °C |

Exposure Controls and Personal Protection

Strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Eye Wash and Safety Shower: An easily accessible eyewash station and safety shower must be available in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling. |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Safe Handling and Storage

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Contact the institution's environmental health and safety (EHS) department. Prevent the spill from entering drains or waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]

Toxicological Information

Visualized Experimental Workflows

The following diagrams illustrate the recommended workflows for handling and emergency procedures.

Caption: A stepwise workflow for the safe handling of this compound.

References

A Deep Dive into the Solubility of (S)-(4-Fluorophenyl)oxirane in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-(4-Fluorophenyl)oxirane, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility based on its structural characteristics and provides detailed experimental methodologies for its precise determination.

Molecular Structure and Expected Solubility Profile

This compound possesses a unique molecular architecture that dictates its interaction with various solvents. The presence of a non-polar aromatic ring (the fluorophenyl group) and a polar oxirane (epoxide) ring gives the molecule an amphiphilic character. This dual nature is central to predicting its solubility behavior.

The fundamental principle of "like dissolves like" governs the solubility of organic compounds. Solvents with polarities similar to the solute will generally be more effective at dissolving it. In the case of this compound:

-

The Aromatic Ring: The fluorophenyl group is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

The Oxirane Ring: The three-membered ether ring is polar due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

Based on these structural features, a qualitative solubility profile can be predicted.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the qualitative analysis of its structure, a general trend can be anticipated. The following table summarizes the expected solubility in a range of common laboratory solvents. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined in the subsequent sections.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to solvate both the aromatic and oxirane moieties of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers share a similar ether linkage with the oxirane ring and can effectively solvate the entire molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | These polar aprotic solvents can interact favorably with the polar oxirane ring. |

| Esters | Ethyl acetate | Moderate | The polarity of esters provides a good balance for dissolving a molecule with both polar and non-polar characteristics. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic rings of the solvent can engage in π-stacking interactions with the fluorophenyl group of the solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While the oxirane oxygen can act as a hydrogen bond acceptor, the non-polar bulk of the molecule may limit solubility in highly polar alcohols. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These non-polar solvents are unlikely to effectively solvate the polar oxirane ring. |

| Water | Very Low | The molecule is predominantly non-polar, leading to poor solubility in the highly polar, hydrogen-bonding network of water. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1] The concentration of the dissolved solute in the saturated solution can then be determined using a suitable analytical technique, such as gravimetry or High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected solvents (analytical grade or higher)

-

Glass vials with tight-fitting caps

-

Thermostatic shaking incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid or liquid is crucial to ensure saturation.[2]

-

Solvent Addition: To each vial, add a known volume or weight of the desired solvent.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.[3] This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the clear, saturated filtrate using a validated analytical method to determine the concentration of this compound.

Quantification Methods

3.2.1. Gravimetric Analysis

This method is straightforward but generally less sensitive than chromatographic techniques.[4][5][6]

Procedure:

-

Accurately weigh an empty, dry container (e.g., an evaporating dish).

-

Transfer a known volume of the filtered saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

-

Once the solvent is completely removed, reweigh the container with the dried residue.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in appropriate units (e.g., g/100 mL or mol/L).

3.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[3][7]

Procedure:

-

Method Development: Develop a suitable reversed-phase HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility by taking the dilution factor into account.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be represented using a flowchart.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this technical guide provides a robust framework for its determination. The predicted qualitative solubility, based on the "like dissolves like" principle, serves as a valuable starting point for solvent selection. For researchers and drug development professionals, the detailed experimental protocols for the isothermal shake-flask method coupled with either gravimetric or HPLC analysis offer a reliable means to generate the precise solubility data required for process optimization and formulation development. The provided workflow visualization further clarifies the logical steps involved in this critical experimental determination.

References

- 1. benchchem.com [benchchem.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaguru.co [pharmaguru.co]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

A Technical Guide to the Stereochemistry and Chirality of Fluorinated Oxiranes for Researchers and Drug Development Professionals

Introduction